molecular formula C7H6BrN3 B1440874 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263059-15-9

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1440874
CAS No.: 1263059-15-9
M. Wt: 212.05 g/mol
InChI Key: XYIJUNUYMCAQTR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position on the pyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is of significant interest in medicinal chemistry and material science due to its unique structural and chemical properties.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The bromine atom in the compound can form halogen bonds with amino acid residues in the active site of the enzyme, thereby modulating its activity . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By interacting with key proteins in these pathways, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The bromine atom in the compound can form halogen bonds with specific amino acid residues, leading to changes in the conformation and activity of the target biomolecule . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over time, although its potency may decrease due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound shows a dose-dependent increase in its biological activity up to a certain point, beyond which the effects plateau or become detrimental. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression Alternatively, it can localize to the mitochondria, where it can influence metabolic processes and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated products.

    Cross-Coupling: Formation of arylated pyrazolo[1,5-a]pyrimidines.

Comparison with Similar Compounds

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIJUNUYMCAQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718768
Record name 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263059-15-9
Record name 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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